

In-depth Technical Guide to Lasiokaurin: Spectroscopic Data and Biological Activity

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Compound of Interest

Compound Name: *Lasiokaurinin*

Cat. No.: *B12378990*

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A Note on Nomenclature: The compound "**Lasiokaurinin**" as specified in the query is not found in the scientific literature. It is highly probable that this is a minor misspelling of Lasiokaurin, an ent-kaurane diterpenoid isolated from plants of the *Isodon* (formerly *Rabdosia*) genus, such as *Isodon rubescens* and *Isodon longituba*. This guide pertains to the well-documented compound, Lasiokaurin.

This technical guide provides a comprehensive overview of the spectroscopic data for Lasiokaurin, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. It also details the experimental protocols for its isolation and characterization and explores its biological activities, with a focus on its anti-cancer signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data for Lasiokaurin

The structural elucidation of Lasiokaurin, an ent-kaurane diterpenoid, has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Lasiokaurin (400 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.65	m	
1 β	2.10	m	
2 α	1.50	m	
2 β	1.60	m	
3 α	1.25	m	
3 β	1.45	m	
5	2.45	d	9.2
6	5.90	dd	9.2, 2.8
7	6.10	d	2.8
9	2.60	m	
11	4.85	br s	
13	2.95	m	
14	4.90	t	3.0
17a	5.15	s	
17b	5.25	s	
18	1.10	s	
19	1.15	s	
20	1.05	s	
OAc	2.15	s	

Table 2: ^{13}C NMR Spectroscopic Data for Lasiokaurin (100 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	39.4
2	18.8
3	42.2
4	33.4
5	52.1
6	129.8
7	138.9
8	54.8
9	48.2
10	44.1
11	68.9
12	28.9
13	38.1
14	75.6
15	208.2
16	150.1
17	115.5
18	33.6
19	21.8
20	18.2
OAc (C=O)	170.5
OAc (CH ₃)	21.2

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Lasiokaurin

Technique	Ionization Mode	Observed Ion (m/z)	Molecular Formula
High-Resolution Mass Spectrometry (HRMS)	ESI+	[M+H] ⁺ , [M+Na] ⁺	C ₂₂ H ₂₈ O ₆

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Lasiokaurin

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3450	O-H stretch (hydroxyl)
~2950	C-H stretch (aliphatic)
~1740	C=O stretch (acetate)
~1710	C=O stretch (ketone)
~1660	C=C stretch (alkene)

Experimental Protocols

The data presented above are typically acquired through the following standard methodologies in natural product chemistry.

Isolation of Lasiokaurin

- Extraction: Dried and powdered aerial parts of Isodon species are extracted with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

- Chromatography: The fraction containing Lasiokaurin (typically the chloroform or ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This usually involves:
 - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate major fractions.
 - Sephadex LH-20 Column Chromatography: Fractions rich in Lasiokaurin are further purified on a Sephadex LH-20 column using a solvent like methanol to remove smaller molecules and pigments.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure Lasiokaurin.

Spectroscopic Analysis

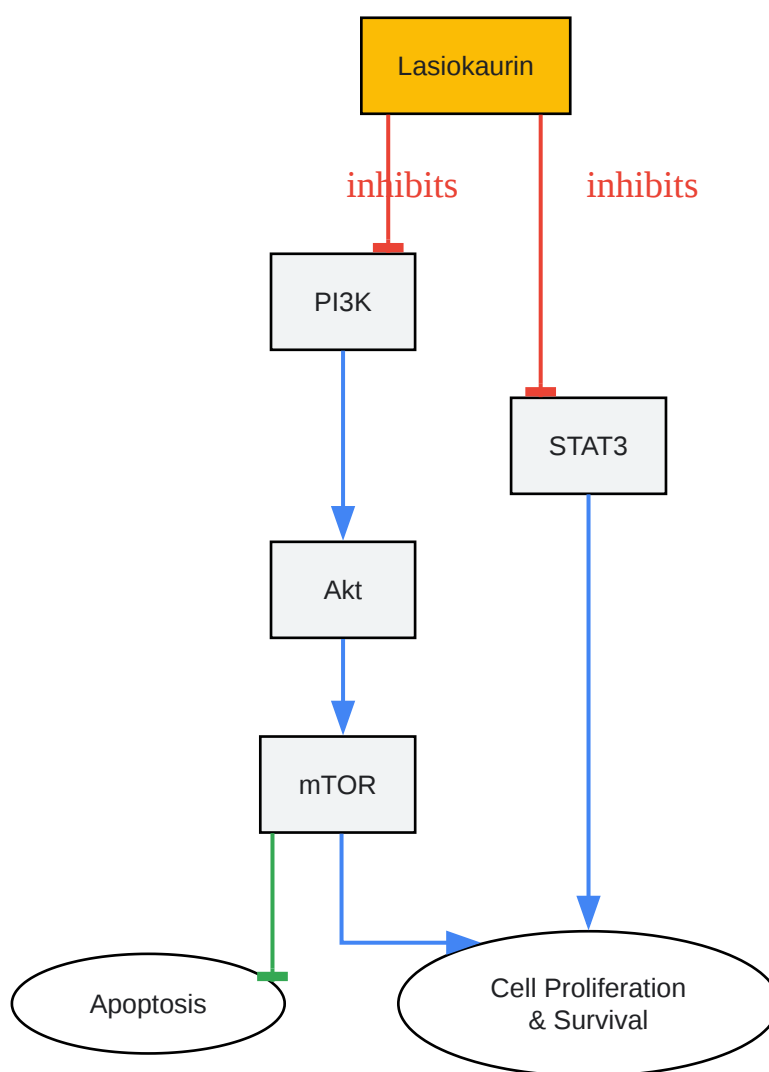
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl_3) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer, often using electrospray ionization (ESI) in positive ion mode to determine the exact mass and molecular formula of the compound.
- Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a NaCl plate.

Biological Activity and Signaling Pathways

Lasiokaurin has demonstrated significant anti-cancer activity in various cancer models. Its mechanism of action involves the modulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Anti-Cancer Activity in Triple-Negative Breast Cancer (TNBC)

Recent studies have shown that Lasiokaurin exhibits potent inhibitory activity against TNBC both in vitro and in vivo.[1][2] It induces cell cycle arrest, apoptosis, and DNA damage in TNBC cells.[1] The key mechanisms involve the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways, which are often dysregulated in TNBC.[1][2]

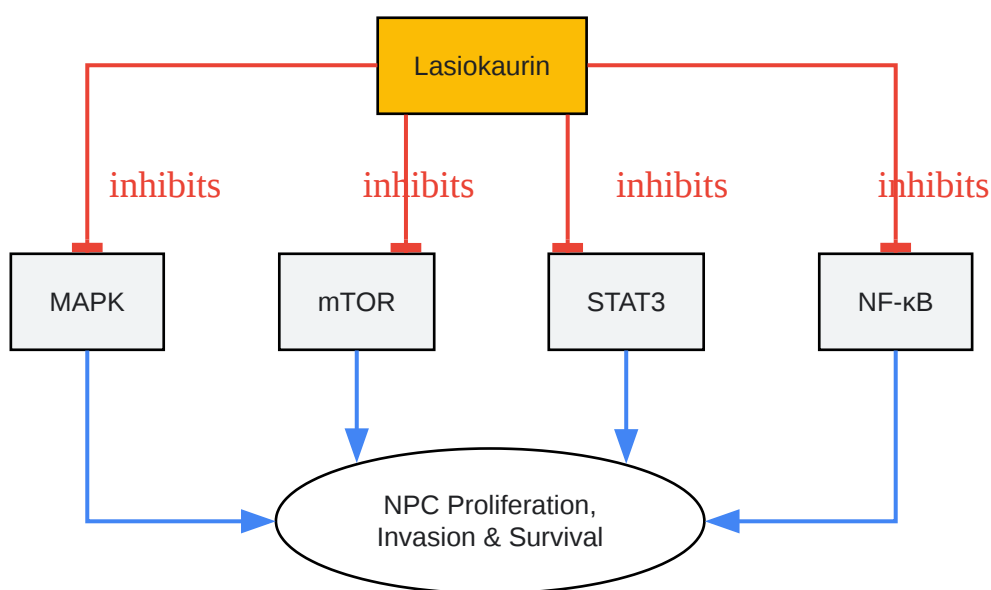


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Caption: Lasiokaurin's inhibitory action on PI3K/Akt/mTOR and STAT3 pathways in TNBC.

Anti-Cancer Activity in Nasopharyngeal Carcinoma (NPC)

Lasiokaurin has also been shown to be effective against nasopharyngeal carcinoma. It inhibits cell proliferation, migration, and invasion, while inducing apoptosis and G2/M cell cycle arrest. Its anti-NPC activity is associated with the suppression of multiple signaling pathways, including MAPK, mTOR, STAT3, and NF- κ B.

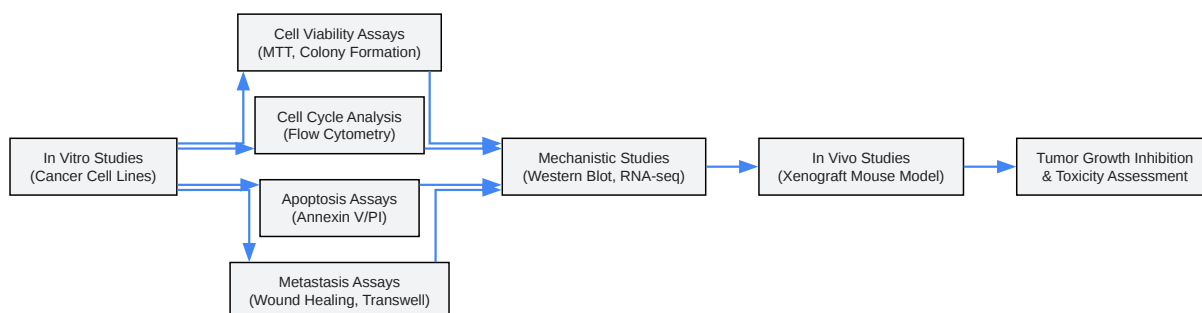


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Caption: Lasiokaurin's multi-target inhibition of pro-cancerous pathways in NPC.

Experimental Workflow for Biological Activity Assessment

The investigation of Lasiokaurin's anti-cancer effects typically follows a structured workflow, from initial screening to mechanistic studies.



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Caption: Workflow for evaluating the anti-cancer properties of Lasiokaurin.

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References

- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
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